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Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564 Get Quote

Welcome to the technical support center for AR-C67085. This resource is designed for

researchers, scientists, and drug development professionals to help interpret and troubleshoot

conflicting or unexpected results in experiments involving this potent P2Y12 receptor

antagonist.

Frequently Asked Questions (FAQs)
Q1: Why are there discrepancies in the reported potency (IC50/pIC50, EC50/pEC50, Kd/pKd)

of AR-C67085 in the literature?

A1: Variations in the reported potency of AR-C67085 can arise from several factors related to

experimental design and conditions. It is crucial to consider the following when comparing data:

Assay Type: Different assay formats measure distinct aspects of compound activity. For

instance, a competitive binding assay (measuring Kd) will yield different values than a

functional assay measuring the inhibition of ADP-induced platelet aggregation (IC50) or the

modulation of adenylyl cyclase activity (EC50).

Experimental Conditions: Specific parameters within an assay can significantly influence the

outcome. These include the concentration of the agonist (e.g., ADP) used, incubation times,

temperature, and the composition of the assay buffer.

Cellular System: The choice of cells or tissue can introduce variability. Results from human

platelets may differ from those obtained in recombinant cell lines (e.g., CHO, HEK293)
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expressing the P2Y12 receptor. Furthermore, species-specific differences in receptor

pharmacology can lead to divergent results between human, rat, or other animal models.[1]

[2][3]

Data Analysis: The mathematical model used to fit the dose-response curve and calculate

potency values can also contribute to minor variations in the final reported values.

Q2: My results with AR-C67085 are inconsistent with its known function as a P2Y12

antagonist. What could be the cause?

A2: If you are observing unexpected or contradictory effects, it is important to consider potential

off-target activity. While AR-C67085 is a potent P2Y12 antagonist, it has also been reported to

exhibit agonist activity at the P2Y11 receptor.[4] This off-target effect could lead to confounding

results, particularly in cell types that express both P2Y11 and P2Y12 receptors. Activation of

the P2Y11 receptor can lead to an increase in intracellular cAMP and calcium, which may

counteract or modify the expected P2Y12-mediated inhibition of adenylyl cyclase.

Q3: Are there any known issues with the stability or solubility of AR-C67085 that could affect

my experiments?

A3: Like many small molecules, the stability and solubility of AR-C67085 can impact

experimental outcomes. It is recommended to prepare fresh stock solutions in a suitable

solvent, such as DMSO, and to be aware of the final solvent concentration in your assay, as

high concentrations of DMSO can have independent effects on cells. For long-term storage, it

is advisable to keep the compound at -20°C or colder, protected from light and moisture.[5]

Degradation of the compound can lead to a loss of potency and inconsistent results.

Data Summary: Potency of AR-C67085 at the Human
P2Y12 Receptor
The following table summarizes a range of reported potency values for AR-C67085 at the

human P2Y12 receptor from various sources. This highlights the potential for variability as

discussed in Q1.
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Parameter
Standard
Value

Original Value
(nM)

Assay Type Reference

pKd 8.2 - Not specified

Future Med

Chem (2013) 5:

431-49

pIC50 8.6 2.51

Inhibition of ADP-

induced platelet

aggregation

Bioorg Med

Chem Lett

(2016) 26: 2739-

2754

pEC50 8.89 1.3

Antagonist

activity against

phospholipase C

coupled P2Y12

J Med Chem

(2002) 45: 4057-

4093

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[4]

Experimental Protocols
Key Experiment 1: Platelet Aggregation Assay by Light
Transmission Aggregometry (LTA)
This protocol outlines the measurement of AR-C67085's ability to inhibit ADP-induced platelet

aggregation in human platelet-rich plasma (PRP).

Materials:

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

AR-C67085 stock solution in DMSO.

Adenosine diphosphate (ADP) stock solution.

Platelet-poor plasma (PPP) for blanking the aggregometer.

Light Transmission Aggregometer.
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Methodology:

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200-240 x g) for 10-15

minutes at room temperature to obtain PRP. To prepare PPP, centrifuge the remaining blood

at a high speed (e.g., 2000 x g) for 15-20 minutes.

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized

concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Baseline Calibration: Calibrate the aggregometer with PRP set to 0% aggregation and PPP

set to 100% aggregation.

Pre-incubation: Aliquot the adjusted PRP into aggregometer cuvettes with a stir bar. Add the

desired final concentration of AR-C67085 or vehicle control (DMSO) to the PRP. Incubate for

a defined period (e.g., 2-5 minutes) at 37°C with stirring.

Initiation of Aggregation: Add a sub-maximal concentration of ADP to initiate platelet

aggregation and record the change in light transmission for a set duration (e.g., 5-10

minutes).

Data Analysis: Determine the maximum percentage of aggregation for each condition.

Calculate the percentage of inhibition for each AR-C67085 concentration relative to the

vehicle control. Plot the percentage of inhibition against the AR-C67085 concentration to

generate a dose-response curve and determine the IC50 value.

Key Experiment 2: Adenylyl Cyclase Inhibition Assay
This protocol describes how to assess the effect of AR-C67085 on the inhibition of adenylyl

cyclase in cells expressing the P2Y12 receptor.

Materials:

Cells expressing the human P2Y12 receptor (e.g., CHO-P2Y12 or HEK-P2Y12).

AR-C67085 stock solution in DMSO.

ADP stock solution.
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Forskolin (an adenylyl cyclase activator).

Adenylyl cyclase assay kit (e.g., based on cAMP measurement via ELISA, HTRF, or other

detection methods).

Methodology:

Cell Culture: Culture the P2Y12-expressing cells to an appropriate density in multi-well

plates.

Pre-treatment: Pre-treat the cells with various concentrations of AR-C67085 or vehicle

control for a specified time (e.g., 15-30 minutes) at 37°C.

Stimulation: Add a fixed concentration of ADP along with a fixed concentration of forskolin to

the wells. Forskolin is used to stimulate adenylyl cyclase, and the inhibitory effect of P2Y12

activation by ADP on this stimulation is measured.

Lysis and Detection: After a defined incubation period, lyse the cells and measure the

intracellular cAMP levels according to the manufacturer's instructions for the chosen assay

kit.

Data Analysis: The inhibitory effect of AR-C67085 will be observed as a reversal of the ADP-

mediated decrease in forskolin-stimulated cAMP levels. Plot the cAMP concentration against

the AR-C67085 concentration to generate a dose-response curve and calculate the EC50

value.

Visualizing Pathways and Workflows
P2Y12 Signaling Pathway
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Caption: P2Y12 receptor signaling cascade.

Experimental Workflow for Investigating Conflicting
Results
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Caption: A logical workflow for troubleshooting conflicting data.

Logical Relationship of Potential Confounding Factors
Caption: Interrelated factors contributing to conflicting results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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